4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is a synthetic organic compound characterized by its unique molecular structure and significant potential in pharmaceutical applications. This compound contains a piperidine ring with two carbonyl groups at the 2 and 6 positions and a para-bromo-2-fluorophenyl substituent at the 4 position. Its molecular formula is CHBrFNO, and it has a molecular weight of approximately 303.11 g/mol. The compound is primarily classified as a pharmaceutical intermediate, playing a crucial role in drug design, particularly in the development of proteolysis-targeting chimeras (PROTACs) and ligands for cereblon, which are relevant in cancer therapeutics and other biological research.
The synthesis of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione can be accomplished through several methods. A common approach involves the reaction of 4-bromo-2-fluoroaniline with piperidine-2,6-dione under controlled conditions. This reaction typically requires precise temperature management and reaction times to optimize yield and purity.
One effective synthetic route includes:
This method allows for the efficient formation of the desired compound while minimizing by-products.
The molecular structure of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione features:
The compound's structure can be represented as follows:
This structure significantly influences its chemical behavior and biological activity due to the electronic effects imparted by the bromine and fluorine substituents.
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is capable of undergoing various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione primarily involves its interaction with specific biological targets. It may act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways relevant to disease processes such as cancer. The exact molecular targets depend on the specific application context but may include interactions with proteolytic pathways that are crucial for targeted cancer therapies .
Relevant data on these properties are essential for practical applications in laboratory settings and industrial synthesis .
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione has several significant applications:
This compound exemplifies how specific molecular modifications can lead to significant advancements in medicinal chemistry and therapeutic development.
Conventional synthetic routes to 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione rely primarily on nucleophilic substitution strategies. The most established approach involves a Michael addition-cyclization cascade starting from glutamine derivatives and activated aryl systems. In this method, alkyl amidomalonates react with α,β-unsaturated carbonyl compounds containing the 4-bromo-2-fluorophenyl substituent under basic conditions (typically potassium tert-butoxide in anhydrous THF). This initiates conjugate addition followed by spontaneous cyclization and decarboxylation to yield the target piperidine-2,6-dione scaffold. Reaction temperatures between 160-180°C are typically required for the cyclodehydration step, with yields ranging from 45-65% after purification by recrystallization from ethanol/water mixtures [7].
An alternative nucleophilic aromatic substitution route employs 4-bromo-2-fluorobenzaldehyde condensed with piperidine-2,6-dione derivatives under phase-transfer conditions. This method utilizes catalytic tetrabutylammonium bromide in a biphasic toluene/water system with potassium carbonate as base. The reaction proceeds through formation of an arylidene intermediate that undergoes nucleophilic attack by the active methylene group of the dione component, followed by reduction and cyclization. While avoiding high temperatures (proceeding at 80-90°C), this route provides moderate yields (50-55%) and requires chromatographic purification to remove dialkylated byproducts [1] [4].
Table 1: Traditional Nucleophilic Approaches Comparison
Method | Key Reagents | Temperature | Yield Range | Purity Considerations |
---|---|---|---|---|
Michael Addition | Alkyl amidomalonate, tBuOK | 160-180°C | 45-65% | Recrystallization (EtOH/H₂O) |
Aromatic Substitution | Aryl aldehyde, K₂CO₃, TBAB | 80-90°C | 50-55% | Chromatography (silica gel, ethyl acetate/hexane) |
Palladium-catalyzed cross-coupling has emerged as a superior methodology for constructing the aryl-piperidinedione linkage in 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione, particularly for late-stage functionalization. The Suzuki-Miyaura coupling approach utilizes 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-2,6-dione coupled with 1-bromo-2-fluoro-4-iodobenzene. This strategy employs catalytic systems composed of Pd(OAc)₂/Xantphos (0.5-2 mol% Pd) with cesium carbonate as base in toluene/water (4:1) at 90°C, achieving yields of 75-82% with excellent regioselectivity [6] .
The Heck-Cassar-Sonogashira (HCS) reaction provides an alternative when employing 3-ethynylpiperidine-2,6-dione protected as the N-Ts derivative, coupled with 4-bromo-1-fluoro-2-iodobenzene. Optimal conditions use PdCl₂(DPPF) (1 mol%) with CuI co-catalyst in diisopropylamine at 60°C, yielding the coupled product which undergoes deprotection and cyclization. Critical to success is the controlled in situ reduction of Pd(II) pre-catalysts to active Pd(0) species using primary alcohols (e.g., N-hydroxyethyl pyrrolidone) to prevent phosphine oxidation and substrate dimerization. This methodology achieves 70-78% isolated yield with minimal homocoupling byproducts (<3%) [6] .
Table 2: Palladium-Catalyzed Cross-Coupling Systems
Method | Catalyst System | Ligand | Base/Solvent | Yield | Byproduct Control |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂ (0.5-2 mol%) | Xantphos | Cs₂CO₃/toluene-H₂O | 75-82% | Protodeboronation <5% |
HCS-type Coupling | PdCl₂(DPPF) (1 mol%) | DPPF | iPr₂NH/DMF | 70-78% | Homocoupling <3% |
Growing emphasis on sustainable chemistry has driven development of solvent-free synthetic routes to 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione. Mechanochemical synthesis utilizes high-speed ball milling (500-600 rpm) of 4-bromo-2-fluoroacetophenone with glutarimide hydrochloride in the presence of K₂CO₃ and catalytic tetrabutylammonium iodide. This solid-state reaction proceeds through Knoevenagel condensation followed by Michael addition, achieving 60-68% yield in 2-3 hours without solvent. The method demonstrates excellent scalability (tested up to 100g batches) and reduces waste generation by 85% compared to solution-phase routes [3].
Thermal condensation methods employ neat mixtures of 4-bromo-2-fluorobenzaldehyde and N-(carboxymethyl)succinimide with catalytic p-toluenesulfonic acid (5 mol%). Heating at 150°C under nitrogen flow facilitates imine formation, followed by intramolecular cyclization via decarboxylative condensation. This one-pot approach provides 55-60% yield with technical-grade starting materials, making it suitable for industrial-scale production. Purification is achieved through simple sublimation (150°C, 0.1 mmHg) to remove excess succinimide, yielding pharmaceutical-grade product (>98% purity by HPLC) without chromatographic separation [3] .
Table 3: Solvent-Free Method Comparison
Method | Conditions | Scale | Yield | Environmental Impact |
---|---|---|---|---|
Mechanochemical | Ball milling, 600 rpm, K₂CO₃/TBAI | ≤100g | 60-68% | E-factor: 8.2 |
Thermal Condensation | 150°C, p-TsOH, N₂ flow | >1kg | 55-60% | E-factor: 5.7 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8